
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with the empirical formula C11H21N3O . It contains a piperazine ring and a piperidine ring, both of which are common structural motifs in pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 211.30 . It contains a piperazine ring and a piperidine ring, both of which are common structural motifs in pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.30 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Molecular Interaction Studies
Molecular interaction studies have been a significant area of application, particularly in understanding the interaction mechanisms with receptors. One study detailed the molecular interactions of a compound structurally related to (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone with the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis. This research provided insights into the steric binding interactions with the receptor, contributing to antagonist activity analysis (Shim et al., 2002).
Anticancer and Antituberculosis Activity
Another crucial application is in the synthesis and evaluation of anticancer and antituberculosis activities. A study synthesized derivatives of (4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, demonstrating significant anticancer and antituberculosis activities. This research highlights the potential therapeutic applications of these derivatives in treating cancer and tuberculosis (Mallikarjuna et al., 2014).
Pharmacological Applications
Pharmacological research involving this compound and its derivatives extends into various areas, including the development of novel therapeutic agents. For instance, compounds based on this chemical structure have been explored for their potential as G protein-coupled receptor antagonists, offering insights into the design of new drugs with specific receptor selectivity and potency (Romero et al., 2012).
Neuropharmacology
In neuropharmacology, derivatives of this compound have been investigated for their effects on serotonin receptors, highlighting their potential in treating conditions like allodynia following spinal cord injury. This research underscores the therapeutic implications for pathological pain management (Colpaert et al., 2004).
Synthesis and Analytical Methods
Research has also focused on the synthesis and analytical characterization of this compound derivatives. For example, studies have developed methods for the efficient synthesis of antihistamines, demonstrating the versatility and applicability of these compounds in pharmaceutical synthesis (Narsaiah & Narsimha, 2011).
properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-14-5-6-15(13-16(14)18)19-9-11-21(12-10-19)17(22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLREBEAGPWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2597837.png)

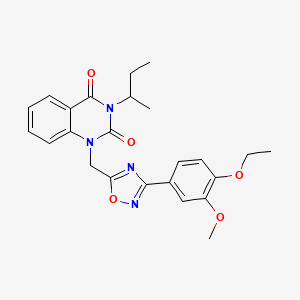
![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
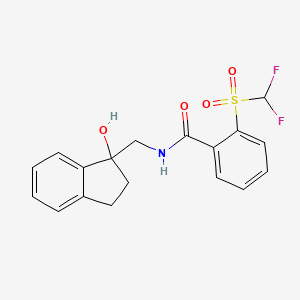
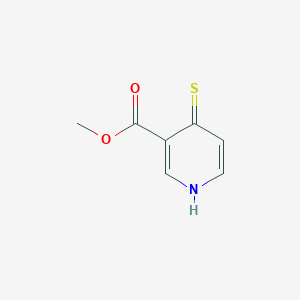
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)

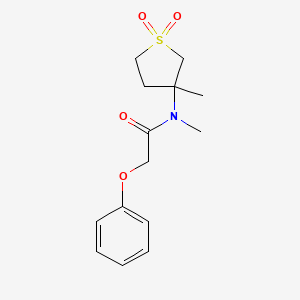

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)
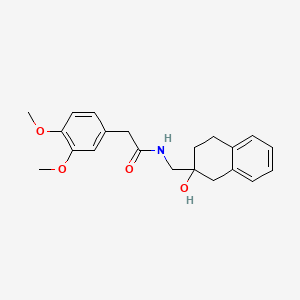
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)